5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide

Description

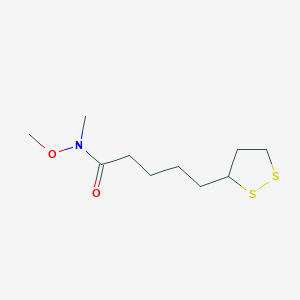

5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide is a synthetic derivative of α-lipoic acid (thioctic acid), characterized by a 1,2-dithiolane ring and a pentanamide backbone. The compound’s structure includes a dithiolane moiety (a five-membered ring with two sulfur atoms) and an N-methoxy-N-methyl substituent on the amide nitrogen. This design enhances its electrochemical activity and stability, making it suitable for applications in biosensing and medicinal chemistry. The dithiolane ring enables covalent attachment to gold surfaces via Au–S bonds, while the N-alkoxy group modulates solubility and electronic properties .

Properties

Molecular Formula |

C10H19NO2S2 |

|---|---|

Molecular Weight |

249.4 g/mol |

IUPAC Name |

5-(dithiolan-3-yl)-N-methoxy-N-methylpentanamide |

InChI |

InChI=1S/C10H19NO2S2/c1-11(13-2)10(12)6-4-3-5-9-7-8-14-15-9/h9H,3-8H2,1-2H3 |

InChI Key |

KUXLEBLHBDIPME-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCCCC1CCSS1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide typically involves the following steps:

Formation of the Dithiolane Ring: The dithiolane ring can be synthesized through the reaction of a suitable dithiol with a halogenated precursor.

Amidation Reaction: The dithiolane-containing intermediate is then reacted with N-methoxy-N-methylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dithiolane ring can undergo oxidation to form disulfide bonds.

Reduction: Reduction reactions can break the disulfide bonds back into thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the free thiol groups.

Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide involves its ability to interact with and modulate redox-sensitive biological pathways. The dithiolane ring can undergo redox cycling, which allows the compound to act as an antioxidant. It can scavenge reactive oxygen species and regenerate other antioxidants, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide, highlighting their applications, substituents, and functional differences:

Key Structural and Functional Comparisons

Electrochemical Probes (DBP vs. Target Compound) DBP contains a boronic ester trigger group for H₂O₂-specific detection, whereas the target compound’s N-methoxy-N-methyl group likely enhances hydrophilicity and electron-donating capacity. DBP converts to DHP (hydroxyphenyl derivative) upon reaction, generating an electrochemical signal, while the target compound’s stability in physiological conditions remains untested .

Enzyme Inhibitors (Compound 97 vs. Target Compound) Compound 97 integrates a triazole-indole hybrid, enabling selective BuChE inhibition. The dithiolane moiety contributes to redox activity but is secondary to the triazole’s role in enzyme binding. However, its dithiolane ring could confer antioxidant properties akin to α-lipoic acid derivatives .

TRPV1 Agonists (Fluorophenyl Derivatives vs. Target Compound)

- Fluorophenyl derivatives (e.g., 5-(1,2-dithiolan-3-yl)-N-(4-fluorophenyl)pentanamide) activate TRPV1 channels and mitigate oxidative stress. The target compound’s N-alkoxy group may alter receptor interaction compared to aryl substituents .

Surface Immobilization (Dithiolane-Containing Compounds)

- All dithiolane derivatives, including the target compound, exploit Au–S bonds for electrode functionalization. However, compounds with bulkier substituents (e.g., trityl-protected hydroxybutan-2-yl) exhibit enhanced oligonucleotide stability on gold surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.